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Compound of Interest

Compound Name: LHQ490

Cat. No.: B15567499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

LHQ490, a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 2

(FGFR2). The information presented herein is intended to support further research and

development of FGFR2-targeted therapies.

Executive Summary
LHQ490 is a novel, irreversible inhibitor of FGFR2 kinase activity. It demonstrates exceptional

potency and selectivity for FGFR2 over other members of the FGFR family and a broad panel

of other kinases. This high degree of selectivity suggests a favorable therapeutic window and a

reduced potential for off-target effects. This document summarizes the quantitative kinase

inhibition data, details the experimental methodologies for assessing kinase activity, and

visualizes the relevant signaling pathways and experimental workflows.

Quantitative Kinase Selectivity Data
The inhibitory activity of LHQ490 against the FGFR family was determined through in vitro

kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration

(IC50) values are summarized in the tables below.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15567499?utm_src=pdf-interest
https://www.benchchem.com/product/b15567499?utm_src=pdf-body
https://www.benchchem.com/product/b15567499?utm_src=pdf-body
https://www.benchchem.com/product/b15567499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LHQ490 potently inhibits the kinase activity of FGFR2 with an IC50 value of 5.2 nM.[1][2] Its

selectivity for FGFR2 is significant when compared to other FGFR family members, being over

61-fold more selective for FGFR2 than for FGFR1, over 34-fold more selective than for FGFR3,

and over 293-fold more selective than for FGFR4.[1][2] Furthermore, in a broad kinase panel

screen of 416 kinases, LHQ490 exhibited high selectivity, indicating a low potential for off-

target kinase inhibition.[1][2]

Kinase Target IC50 (nM) Selectivity vs. FGFR2

FGFR2 5.2 -

FGFR1 >320 >61-fold

FGFR3 >180 >34-fold

FGFR4 >1520 >293-fold

Cell-Based Proliferation Inhibition
In cell-based assays, LHQ490 effectively suppressed the proliferation of BaF3 cells engineered

to express FGFR2, with an IC50 value of 1.4 nM.[1][2] The selectivity of LHQ490 was further

demonstrated by its significantly lower potency against BaF3 cells expressing FGFR1 and the

parental BaF3 cell line.[1][2]

Cell Line IC50 (nM)
Selectivity vs. BaF3-
FGFR2

BaF3-FGFR2 1.4 -

BaF3-FGFR1 >100 >70-fold

BaF3 (parental) >1000 >714-fold

Experimental Protocols
The following sections describe the general methodologies employed in determining the kinase

selectivity profile of small molecule inhibitors like LHQ490. The specific protocols used for

generating the LHQ490 data would be detailed in the supplementary materials of the primary

publication.
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In Vitro Kinase Inhibition Assay (Generalized Protocol)
A common method for determining in vitro kinase inhibition is a fluorescence-based assay that

measures the amount of ADP produced as a result of kinase activity.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases

ATP (Adenosine triphosphate)

Poly(Glu, Tyr) 4:1 as a generic kinase substrate

LHQ490 (or other test compounds)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of LHQ490 in DMSO. Further dilute the

compound in kinase assay buffer to the desired final concentrations.

Kinase Reaction Mixture: In a 384-well plate, add the kinase, the substrate, and the test

compound in kinase assay buffer.

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP

concentration is typically at or near the Km for each specific kinase.

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified

period (e.g., 60 minutes).
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Detection: Stop the kinase reaction and detect the amount of ADP produced using a

luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-

Glo™).

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

inversely proportional to the kinase inhibition. Calculate the percent inhibition for each

compound concentration relative to a DMSO control. Determine the IC50 values by fitting the

data to a four-parameter logistic dose-response curve.
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Fig. 1: Experimental workflow for in vitro kinase inhibition assay.

Cell Proliferation Assay (Generalized Protocol)
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The effect of LHQ490 on cell viability is assessed using a cell proliferation assay, such as the

CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

BaF3-FGFR1, BaF3-FGFR2, and parental BaF3 cell lines

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

LHQ490 (or other test compounds)

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

96-well clear-bottom white plates

Plate reader capable of luminescence detection

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

attach overnight.

Compound Treatment: Treat the cells with a serial dilution of LHQ490. Include a DMSO-only

control.

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO2.

Detection: Add the CellTiter-Glo® reagent to each well according to the manufacturer's

protocol. This reagent lyses the cells and generates a luminescent signal proportional to the

amount of ATP present, which is an indicator of cell viability.

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent

inhibition of cell proliferation for each compound concentration relative to the DMSO control.

Determine the IC50 values by fitting the data to a dose-response curve.

FGFR2 Signaling Pathway
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LHQ490 exerts its therapeutic effect by inhibiting the FGFR2 signaling pathway, which is a

critical driver of cell proliferation, survival, and differentiation in certain cancers. Upon binding of

its ligand, Fibroblast Growth Factor (FGF), FGFR2 dimerizes and autophosphorylates its

intracellular tyrosine kinase domain. This phosphorylation event creates docking sites for

various signaling proteins, leading to the activation of multiple downstream pathways, including

the RAS-MAPK, PI3K-AKT, and PLCγ pathways. LHQ490, as an irreversible inhibitor,

covalently binds to a cysteine residue in the ATP-binding pocket of FGFR2, thereby blocking its

kinase activity and preventing the activation of these downstream signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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